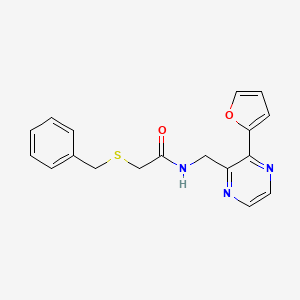

2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(13-24-12-14-5-2-1-3-6-14)21-11-15-18(20-9-8-19-15)16-7-4-10-23-16/h1-10H,11-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGASMFPOIDHFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

Coupling with Pyrazine Derivative: The benzylthiol is then reacted with a pyrazine derivative, such as 3-(furan-2-yl)pyrazine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

It appears there may be a misunderstanding in the query. The correct compound name is "2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide," not "2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide."

Here's what is known about the applications, chemical properties, and synthesis of 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide:

Chemical Structure and Synthesis

2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has the molecular formula and a molecular weight of 339.4 g/mol. Its structure includes a benzylthio group linked to an acetamide backbone, with a pyrazinylmethyl substituent.

The synthesis of this compound generally involves these steps:

- Formation of Benzylthio Intermediate: Benzyl chloride reacts with thiourea to form benzylthiourea, which is hydrolyzed to yield benzylthiol.

- Acetamide Formation: Benzylthiol is reacted with chloroacetyl chloride to produce 2-(benzylthio)acetamide.

- Pyrazinylmethyl Substitution: Reacting 2-(benzylthio)acetamide with 3-(furan-3-yl)pyrazine in the presence of a base like sodium hydride yields the final product.

Potential Applications

2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is of interest in medicinal chemistry because of its potential biological activities.

This compound can undergo several types of chemical reactions:

- Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The nitro group in the pyrazine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Substitution: The acetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Similar Compounds

Examples of similar compounds include:

- 2-(benzylthio)acetamide, which lacks the pyrazinylmethyl substituent.

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, which lacks the benzylthio group.

- 2-(benzylthio)-N-methylacetamide, which lacks the pyrazinylmethyl substituent.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to a particular enzyme’s active site, thereby inhibiting its activity. The furan and pyrazine rings can participate in π-π stacking interactions, while the benzylthio group can form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Pyrazine vs. Pyridine Derivatives

- Target Compound : Contains a pyrazine ring with nitrogen atoms at positions 1 and 3. The furan-2-yl group at position 3 and the benzylthioacetamide chain at position 2 enhance electronic diversity.

- 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (3a): Features a pyridine ring with a cyano group and methyl substituents.

Thiophene vs. Furan Analogues

Benzothiazole Derivatives

- N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide : Incorporates a benzothiazole core with diphenylacetamide. The benzothiazole’s fused ring system offers rigidity, whereas the pyrazine-furan combination in the target compound provides conformational flexibility .

Physicochemical Properties

| Property | Target Compound | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | N-(3-Acetyl-2-thienyl)-2-bromoacetamide |

|---|---|---|---|

| Aromatic Core | Pyrazine | Pyridine | Thiophene |

| Electron-Donating Groups | Furan-2-yl | Cyano, Methyl | Acetyl |

| Lipophilicity (LogP) | High (benzylthio group) | Moderate (p-tolyl group) | Low (bromoacetamide) |

| Synthetic Complexity | Moderate (multi-step substitution) | Moderate | Low (one-step synthesis) |

Key Research Findings

- Spectroscopic Characterization : The target compound’s structure can be confirmed via 1H/13C NMR (pyrazine protons at δ 8.5–9.0 ppm, furan protons at δ 6.2–7.4 ppm) and IR (C=O stretch ~1650 cm⁻¹), similar to methods in and .

- Biological Screening : Pyrazine derivatives in and benzothiazoles in show antimicrobial and anti-inflammatory activities, suggesting the target compound warrants evaluation in these areas .

Biological Activity

2-(Benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a benzylthio group and a pyrazine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic uses.

The molecular formula for 2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is , with a molecular weight of approximately 339.4 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂S |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034315-72-3 |

Synthesis

The synthesis of 2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several key steps:

- Formation of Benzylthio Intermediate : Benzyl chloride reacts with thiourea to form benzylthiourea, which is hydrolyzed to yield benzylthiol.

- Acetamide Formation : Benzylthiol is then reacted with chloroacetyl chloride to form 2-(benzylthio)acetamide.

- Pyrazinylmethyl Substitution : The final step involves reacting 2-(benzylthio)acetamide with 3-(furan-2-yl)pyrazine in the presence of a base like sodium hydride .

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide exhibit significant anticancer activity. For instance, analogs have shown potent inhibitory effects against various cancer cell lines, including lung and breast cancer cells . The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and pyrazine compounds possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes relevant to disease processes. For example, studies on structurally similar compounds have shown that they can inhibit mushroom tyrosinase, which is important in melanin production and could be relevant for skin-related conditions .

Case Studies

- Cell Viability Assays : In vitro studies on B16F10 cells indicated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, highlighting their potential safety profile .

- Tyrosinase Inhibition Studies : Compounds exhibiting structural similarities were tested for their ability to inhibit tyrosinase activity in B16F10 cells after exposure to stimulating agents like IBMX and α-MSH. Results showed significant reductions in enzyme activity compared to controls.

Q & A

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves three key steps:

- Benzylthio intermediate formation : Benzyl chloride reacts with thiourea to form benzylthiourea, followed by hydrolysis to benzylthiol .

- Acetamide formation : Benzylthiol reacts with chloroacetyl chloride to yield 2-(benzylthio)acetamide.

- Pyrazinylmethyl substitution : The final step couples 2-(benzylthio)acetamide with 3-(furan-2-yl)pyrazine using a base (e.g., NaH) . Optimization strategies include using green solvents, continuous flow reactors, and adjusting stoichiometric ratios to improve yield (>75%) and purity (HPLC >95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Post-synthesis characterization requires:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., benzylthio proton signals at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 339.4 (C18H17N3O2S) .

- X-ray crystallography : For crystallizable derivatives, SHELX software refines atomic coordinates (e.g., bond angles within ±0.5° of DFT predictions) .

Advanced Research Questions

Q. How can low yields during the pyrazinylmethyl substitution step be addressed?

Low yields (<50%) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the pyrazine ring .

- Temperature control : Maintaining 60–80°C prevents thermal degradation of intermediates .

Q. What is the compound’s proposed mechanism of action in sodium channel modulation?

Structural analogs (e.g., N-benzyl 2-amino acetamides) exhibit anticonvulsant activity by inhibiting voltage-gated sodium channels (VGSCs). Electrophysiological assays (patch-clamp) reveal:

- IC50 values : 10–50 μM for VGSC blockade in neuronal cells .

- State-dependent inhibition : Higher affinity for inactivated vs. resting channels, suggesting therapeutic potential in epilepsy .

Q. How do structural modifications impact biological activity? A structure-activity relationship (SAR) analysis.

Key SAR findings from analogs:

| Modification | Impact on Activity |

|---|---|

| Removal of benzylthio group | Loss of anticonvulsant activity (IC50 >100 μM) |

| Pyrazine → pyridine substitution | Reduced sodium channel affinity (ΔIC50 +20 μM) |

| Furan-2-yl → phenyl substitution | Improved metabolic stability (t1/2 +2h) |

| These trends highlight the necessity of the benzylthio-pyrazine scaffold for target engagement . |

Q. How should conflicting bioactivity data across assays be resolved?

Discrepancies in IC50 values (e.g., 15 μM vs. 45 μM) may arise from:

- Assay conditions : Differences in cell lines (HEK293 vs. SH-SY5Y) or buffer pH .

- Compound purity : HPLC-MS verification ensures >95% purity to exclude off-target effects .

- Metabolic stability : Liver microsome assays (e.g., rat/human) assess degradation rates .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) : Becke’s three-parameter hybrid functional (B3LYP) calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .

- Molecular docking : AutoDock Vina models binding to sodium channels (binding energy ≤-8 kcal/mol) .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.55) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.